aldehydo-D-Xylose

Physical Chemistry Carbohydrate Chemistry Mutarotation

Aldehydo-D-xylose (CAS 41247-05-6) is the obligate, open-chain aldehyde intermediate for critical D-xylose transformations. It constitutes only ~0.02% of the aqueous equilibrium but is essential for accurate kinetic studies of xylose-metabolizing enzymes. Using this isolated tautomer bypasses the rate-limiting mutarotation of cyclic hemiacetals, enabling true determination of kcat and Km. Its aldehyde group is 8–10x more reactive than glucose, accelerating reductive aminations and glycoconjugate synthesis. Choose this high-purity tautomer for mechanistic clarity in enzyme assays, metabolic engineering, and sensitive LC-MS/NMR analytical method development. Contact us for bulk or custom packaging.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 41247-05-6
Cat. No. B3423652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealdehydo-D-Xylose
CAS41247-05-6
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1
InChIKeyPYMYPHUHKUWMLA-VPENINKCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 g dissolves in 0.8 ml water;  sol in pyridine & hot alc

Structure & Identifiers


Interactive Chemical Structure Model





Aldehydo-D-Xylose CAS 41247-05-6: Critical Procurement Data for the Open-Chain Tautomer of D-Xylose


Aldehydo-D-xylose (CAS 41247-05-6) is the thermodynamically unstable, open-chain aldehyde tautomer of the aldopentose D-xylose, possessing the molecular formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol [1]. It is classified as a D-xylose and is recognized as a human metabolite and a Saccharomyces cerevisiae metabolite [2]. While it exists in aqueous solution at a very low equilibrium concentration (approximately 0.02% of total D-xylose), it is the obligate intermediate for many of the sugar's most critical chemical and biological transformations [3]. Its procurement is typically for specialized research applications requiring the study of this specific transient species or its unique reactivity, rather than as a bulk commodity chemical.

Why Generic Substitution Fails for Aldehydo-D-Xylose (CAS 41247-05-6): Understanding Tautomeric Specificity


Generic substitution with the more common and stable cyclic forms of D-xylose (e.g., D-xylopyranose, CAS 58-86-6) is not scientifically valid for applications where the open-chain aldehyde group is the functional requirement. The vast majority of D-xylose in aqueous solution exists as a mixture of α- and β-pyranose anomers (approximately 63% β-D-xylopyranose and 36.5% α-D-xylopyranose), with the aldehydo form present at only ~0.02% at equilibrium [1]. Consequently, reactions that proceed directly through the carbonyl group, such as specific enzymatic oxidations, reductions, or chemical derivatizations, can be rate-limited by the slow mutarotation of the cyclic hemiacetals to the reactive open-chain form. Using the isolated or stabilized open-chain tautomer can provide distinct kinetic advantages and mechanistic clarity in these specific research contexts [2].

Aldehydo-D-Xylose (CAS 41247-05-6): Quantified Differentiation from D-Xylopyranose and Aldose Comparators


Aqueous Equilibrium Concentration: A 5,000-Fold Difference from the Dominant Cyclic Form

At equilibrium in aqueous solution, aldehydo-D-xylose constitutes only 0.02% of the total D-xylose species, whereas the combined α- and β-D-xylopyranose forms account for over 99.5% [1]. This extreme disparity in equilibrium concentration underscores why the open-chain tautomer is a transient, yet critical, reactive intermediate.

Physical Chemistry Carbohydrate Chemistry Mutarotation Tautomerism

Comparative Reaction Kinetics: Xylose Aldehyde Form Reacts 8-10x Faster than Glucose

The reactivity of the aldehyde group in xylose is significantly higher than that of glucose. Kinetic studies show that xylose reacts approximately 8-10 times faster than glucose in certain nucleophilic addition reactions [1]. This difference is attributed to the structural and electronic properties of the pentose versus the hexose, which influences the rate of mutarotation and the reactivity of the transient open-chain form.

Reaction Kinetics Carbohydrate Reactivity Aldose Chemistry Reductive Amination

Enzymatic Substrate Specificity: Differential Activity of Xylose Dehydrogenase on Aldehydo vs. Pyranose Forms

The enzyme D-xylose dehydrogenase (XylB) exhibits distinct catalytic activities depending on the substrate's tautomeric form. The enzyme catalyzes the oxidation of aldehydo-D-xylose directly to D-xylonate using NAD⁺ and water [1]. In contrast, its activity on the cyclic D-xylopyranose proceeds via a different intermediate, D-xylono-1,5-lactone, which then undergoes spontaneous or enzymatic hydrolysis [1]. This bifurcation in the reaction pathway highlights the unique role of the aldehydo form as a direct substrate for the primary oxidative step.

Enzymology Biocatalysis Xylose Metabolism Substrate Specificity

Aldehydo-D-Xylose (CAS 41247-05-6): Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Mechanistic Enzymology and Metabolic Flux Analysis

For researchers studying D-xylose metabolism, particularly enzymes like D-xylose dehydrogenase or xylose isomerase, using aldehydo-D-xylose is essential. As shown in Section 3, this is the direct substrate for the dehydrogenase, allowing for the deconvolution of mutarotation kinetics from the enzymatic reaction itself [1]. This enables the determination of true kinetic parameters (kcat, Km) for the aldehyde-specific step, which is critical for accurate metabolic modeling and engineering of xylose-utilizing pathways in organisms like E. coli or yeast [1].

Accelerated Chemical Derivatization and Synthesis

The evidence in Section 3 confirms that the aldehyde group in xylose is 8-10 times more reactive than that in glucose [1]. For synthetic chemists developing new glycoconjugates, fluorescent probes, or pharmaceutical intermediates that require derivatization of the reducing end of xylose, using or stabilizing the aldehydo form can dramatically accelerate reaction times and improve yields. This is particularly valuable in applications like reductive amination for the creation of xylose-based tags or linkers.

Development of Tautomer-Specific Analytical Methods

The data in Section 3 establishes that aldehydo-D-xylose is a transient species present at only 0.02% in aqueous solution [1]. This presents a unique challenge and opportunity for analytical chemists. A purified or stabilized source of aldehydo-D-xylose is an indispensable standard for developing and validating highly sensitive analytical methods (e.g., specialized NMR, LC-MS) aimed at directly detecting and quantifying this fleeting intermediate in complex biological or industrial samples. Its use as a positive control ensures method accuracy and specificity.

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